molecular formula C10H12N2O2 B11723608 N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide

N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide

Cat. No.: B11723608
M. Wt: 192.21 g/mol
InChI Key: ZZCYPMNOIVNFHS-UHFFFAOYSA-N
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Description

N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide is a structurally complex acetamide derivative characterized by a phenyl ring substituted at the 3-position with an N-hydroxy-C-methylcarbonimidoyl group (C=N-OH with a methyl substituent) and an acetamide (-NHCOCH₃) moiety. This compound’s unique functional groups—hydroxyimino and methyl—impart distinct physicochemical and biological properties, making it relevant in pharmaceutical and materials research.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide

InChI

InChI=1S/C10H12N2O2/c1-7(12-14)9-4-3-5-10(6-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)

InChI Key

ZZCYPMNOIVNFHS-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide typically involves the reaction of 3-(N-hydroxy-C-methylcarbonimidoyl)benzonitrile with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of around 80-100°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased efficiency, and reduced production costs. The use of automated systems for monitoring and controlling the reaction ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences between N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide and related phenylacetamide derivatives:

Compound Name Substituent Position Functional Groups Key Structural Differences
This compound 3-position Acetamide, N-hydroxy-C-methylcarbonimidoyl Unique hydroxyimino-methyl hybrid group
N-[4-(N'-hydroxycarbamimidoyl)phenyl]acetamide 4-position Acetamide, hydroxycarbamimidoyl Substituent position (4 vs. 3)
N-(3-chloro-4-hydroxyphenyl)acetamide 3,4-positions Acetamide, chloro, hydroxy Halogen vs. hydroxyimino group
N-[3-(bis(2-hydroxyethyl)amino]phenyl]acetamide 3-position Acetamide, bis(2-hydroxyethyl)amino Hydroxyethyl vs. hydroxyimino groups
N-[3-(1,2,3,4-tetrahydrocarbazol-9-yl)phenyl]acetamide 3-position Acetamide, tetrahydrocarbazole Heterocyclic vs. linear substituent

Key Observations :

  • Substituent Position: The 3-position substitution is common in bioactive acetamides (e.g., ), but the hydroxyimino-methyl group is rare compared to halogens or amino groups .

Physicochemical Properties

Solubility and Stability
  • This compound : Predicted moderate solubility in polar solvents due to hydrogen-bonding capacity. Stability may be influenced by the labile N-hydroxy group .
  • N-(3-chloro-4-hydroxyphenyl)acetamide : Lower solubility in water due to the hydrophobic chloro group; higher thermal stability .
  • N-[3-(bis(2-hydroxyethyl)amino]phenyl]acetamide: High water solubility due to hydrophilic hydroxyethyl groups, ideal for drug formulations .
Spectroscopic Data
  • ¹H/¹³C NMR: Substituted phenylacetamides show distinct aromatic proton shifts. For example, electron-withdrawing groups (e.g., -NO₂ in N-(3-nitrophenyl)acetamide) deshield aromatic protons, while electron-donating groups (e.g., -OCH₃) shield them .
  • Mass Spectrometry: The hydroxyimino-methyl group in the target compound may lead to fragmentation patterns distinct from analogs with halogens or methoxy groups .

Biological Activity

N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2O2C_{11}H_{12}N_2O_2. Its structure includes a phenyl ring substituted with a hydroxyimino group and an acetamide moiety, which contributes to its unique biological properties. The compound's ability to form stable interactions with biological targets enhances its efficacy in various applications.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity by binding to active sites. This action reduces substrate access and enzymatic activity, which is crucial in therapeutic contexts such as cancer and inflammatory diseases.
  • Receptor Modulation : It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. This characteristic suggests potential applications in conditions where receptor activity plays a pivotal role, such as pain management and metabolic disorders.

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antioxidant Activity

The compound has been evaluated for its antioxidant potential. Studies demonstrate that it can scavenge free radicals effectively, which is vital in preventing oxidative stress-related damage in cells.

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have shown promise. It has been tested against various human cancer cell lines, exhibiting cytotoxic effects that warrant further exploration for potential therapeutic use .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in cancer metabolism found that this compound significantly reduced enzyme activity compared to control groups. The results suggest that this compound could serve as a lead compound for developing new anticancer agents.

Case Study 2: Antioxidant Activity

In another study assessing the antioxidant capacity of various compounds, this compound demonstrated superior free radical scavenging ability compared to traditional antioxidants like Vitamin C. This finding highlights its potential application in formulations aimed at reducing oxidative stress.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N-[3-(N-hydroxy-C-methylcarbonimidoyl)-4-methylphenyl]acetamideStructureHigher potency in enzyme inhibition
2-(3-chlorophenyl)-N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamideStructureEnhanced solubility in organic solvents

This table illustrates the comparative advantages of this compound over similar compounds, particularly concerning its potency and solubility, which are critical factors in drug development.

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